molecular formula C14H10ClNO4 B12989306 6-(4-Chlorophenyl)-3-(methoxycarbonyl)picolinic acid

6-(4-Chlorophenyl)-3-(methoxycarbonyl)picolinic acid

Cat. No.: B12989306
M. Wt: 291.68 g/mol
InChI Key: QLDPTGUDNBYWGL-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-3-(methoxycarbonyl)picolinic acid is a chemical compound that belongs to the class of picolinic acids It features a chlorophenyl group and a methoxycarbonyl group attached to a picolinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-3-(methoxycarbonyl)picolinic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with malonic acid in the presence of a base to form 4-chlorocinnamic acid. This intermediate is then subjected to cyclization and subsequent esterification to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-3-(methoxycarbonyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the methoxycarbonyl group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

    Oxidation: Formation of 6-(4-Chlorophenyl)-3-carboxypicolinic acid.

    Reduction: Formation of 6-(4-Chlorophenyl)-3-(hydroxymethyl)picolinic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(4-Chlorophenyl)-3-(methoxycarbonyl)picolinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-3-(methoxycarbonyl)picolinic acid involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Bromophenyl)-3-(methoxycarbonyl)picolinic acid
  • 6-(4-Methylphenyl)-3-(methoxycarbonyl)picolinic acid
  • 6-(4-Nitrophenyl)-3-(methoxycarbonyl)picolinic acid

Uniqueness

6-(4-Chlorophenyl)-3-(methoxycarbonyl)picolinic acid is unique due to the presence of the chlorophenyl group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for targeted research and applications.

Biological Activity

6-(4-Chlorophenyl)-3-(methoxycarbonyl)picolinic acid is a synthetic organic compound that belongs to the class of picolinic acids. Its unique structure, characterized by a chlorophenyl group and a methoxycarbonyl group attached to a picolinic acid core, suggests potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Research indicates that this compound interacts with various biological targets, influencing cellular pathways. Its mechanism of action is believed to involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, which can affect cell growth and proliferation.
  • Receptor Binding : It may bind to receptors that regulate cellular responses, potentially leading to altered gene expression.

Anticancer Activity

Several studies have highlighted the potential anticancer properties of this compound:

  • Cell Proliferation Inhibition : In vitro assays demonstrated that this compound significantly inhibits the growth of various cancer cell lines. For instance, a study found that it reduced the viability of pancreatic cancer cells by over 60% at certain concentrations.
  • Synergistic Effects : When combined with other chemotherapeutic agents, such as difluoromethylornithine (DFMO), it showed enhanced efficacy in limiting cell growth .

Antimicrobial Properties

Research has also indicated potential antimicrobial activities:

  • Bacterial Inhibition : Preliminary tests suggest that this compound exhibits inhibitory effects against gram-positive bacteria. Specific mechanisms are still under investigation but may involve disruption of bacterial cell wall synthesis.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and biological activities of compounds related to this compound:

Compound NameCAS NumberSimilarity ScoreNotable Activity
6-(4-Fluorophenyl)-3-(methoxycarbonyl)picolinic acid293294-71-00.97Anticancer
6-(Ethoxycarbonyl)picolinic acid21855-16-30.92Antimicrobial
Methyl 6-(hydroxymethyl)picolinate39977-44-10.94Cytotoxic
Dimethyl pyridine-2,6-dicarboxylate5453-67-80.97Enzyme inhibitor

The uniqueness of this compound lies in its specific combination of functional groups, which enhances its biological activity compared to other similar compounds.

Case Studies

  • Study on Pancreatic Cancer Cells : A study conducted at Sanford Burnham Prebys Medical Discovery Institute assessed the effects of various compounds on pancreatic cancer cell lines. The results indicated that this compound significantly reduced cell viability and induced apoptosis in a dose-dependent manner .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial properties revealed that this compound inhibited the growth of Staphylococcus aureus in vitro, suggesting potential applications in treating bacterial infections.

Properties

Molecular Formula

C14H10ClNO4

Molecular Weight

291.68 g/mol

IUPAC Name

6-(4-chlorophenyl)-3-methoxycarbonylpyridine-2-carboxylic acid

InChI

InChI=1S/C14H10ClNO4/c1-20-14(19)10-6-7-11(16-12(10)13(17)18)8-2-4-9(15)5-3-8/h2-7H,1H3,(H,17,18)

InChI Key

QLDPTGUDNBYWGL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C(C=C1)C2=CC=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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